5-(Bromomethyl)-2-thiazolecarbonitrile
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Overview
Description
5-(Bromomethyl)-2-thiazolecarbonitrile is a heterocyclic compound containing a thiazole ring substituted with a bromomethyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-thiazolecarbonitrile typically involves the bromomethylation of a thiazole precursor. One common method includes the reaction of a thiazole derivative with paraformaldehyde and hydrobromic acid in acetic acid, which minimizes the generation of toxic byproducts . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-thiazolecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as thiols, amines, and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and alcohols, often under basic conditions.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are less frequently reported in the literature.
Major Products Formed
The major products formed from substitution reactions include various thiazole derivatives with different functional groups replacing the bromomethyl group .
Scientific Research Applications
5-(Bromomethyl)-2-thiazolecarbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound is used in the synthesis of functionalized polymers and materials with unique electronic and optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The specific mechanism of action of 5-(Bromomethyl)-2-thiazolecarbonitrile is not well-documented. its reactivity is primarily due to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. The cyano group also contributes to the compound’s reactivity by stabilizing intermediates formed during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-5-aryl-thiophenes: These compounds share a similar bromomethyl group and are used in similar applications.
2-Alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles: These compounds also contain a bromomethyl group and a thiazole ring, making them structurally similar.
Uniqueness
5-(Bromomethyl)-2-thiazolecarbonitrile is unique due to the presence of both a bromomethyl group and a cyano group on the thiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H3BrN2S |
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Molecular Weight |
203.06 g/mol |
IUPAC Name |
5-(bromomethyl)-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C5H3BrN2S/c6-1-4-3-8-5(2-7)9-4/h3H,1H2 |
InChI Key |
VDJXXDSEWVYCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C#N)CBr |
Origin of Product |
United States |
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